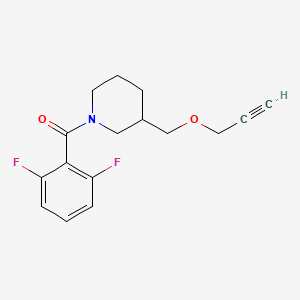

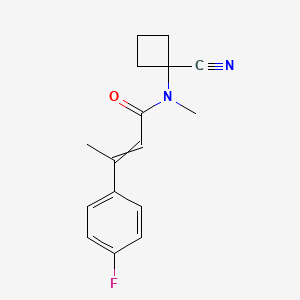

![molecular formula C6H11NO B2535250 1-Azabicyclo[2.2.1]heptan-3-OL CAS No. 138741-10-3](/img/structure/B2535250.png)

1-Azabicyclo[2.2.1]heptan-3-OL

Vue d'ensemble

Description

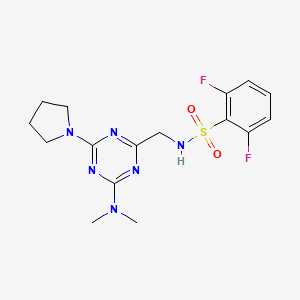

“1-Azabicyclo[2.2.1]heptan-3-OL” is a chemical compound with the molecular formula C6H11NO . It is a type of azabicycloheptane, a class of compounds that contain a bicyclic structure made up of a nitrogen atom and seven carbon atoms .

Synthesis Analysis

The synthesis of “this compound” has been reported in the literature. For instance, an efficient synthesis of exo-1-azabicyclo[2.2.1]heptan-3-ol has been described . The synthesis involved the reduction of C (6)-acyl bicyclic tetramic acids with complete diastereoselectivity via catalytic hydrogenation using PtO2 .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For example, 1H NMR spectroscopy can provide information about the hydrogen atoms in the molecule .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For example, it has been used as a versatile intermediate in the synthesis of 2-deoxy-, 3-deoxy- and - cyclopentyl carbocyclic nucleosides .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its molecular weight is 155.19 g/mol .Applications De Recherche Scientifique

Versatile Intermediate in Synthesis

1-Azabicyclo[2.2.1]heptan-3-OL serves as a versatile intermediate in chemical synthesis. It has been used in the efficient synthesis of cyclopentyl carbocyclic nucleosides, which are analogues of 2-deoxy-, 3-deoxy- and ara-ribonucleosides (Dominguez & Cullis, 1999).

Chirality and Configuration Studies

Studies on the chirality and absolute configuration of this compound derivatives provide valuable insights into stereochemical aspects. This understanding is crucial for developing chiral pharmaceuticals and other chemical products (Boelsterli et al., 1992).

Synthetic Approaches in Alkaloid Production

The compound has been used in synthetic studies for producing complex alkaloid structures like kobusine. These studies are significant for exploring new methods to synthesize biologically active natural products (Shibanuma & Okamoto, 1985).

Structural Characterization

This compound has been structurally characterized, enhancing the understanding of its chemical properties and potential applications in various fields of organic chemistry (Britvin & Rumyantsev, 2017).

Framework for Asymmetric Synthesis

The compound's derivatives, like azabicyclo[3.1.0]hexane-1-ols, serve as frameworks for the asymmetric synthesis of pharmacologically active products. These syntheses are important for creating new drugs with specific chiral properties (Jida, Guillot & Ollivier, 2007).

Microbiological Oxygenation

The compound has applications in microbiological oxygenation processes, offering a bio-based approach for specific chemical transformations. This process involves using fungi for the oxygenation of certain azabicycloalkanes (Davis et al., 1997).

Mécanisme D'action

Target of Action

It’s known that this compound can be used to synthesize oxygenated 2-azabicyclo[221]heptanes , which could be further functionalized to build up a library of bridged aza-bicyclic structures .

Mode of Action

It’s known that this compound can be synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .

Biochemical Pathways

It’s known that the products of its synthesis could be further functionalized to build up a library of bridged aza-bicyclic structures .

Result of Action

It’s known that this compound can be used to synthesize oxygenated 2-azabicyclo[221]heptanes .

Propriétés

IUPAC Name |

1-azabicyclo[2.2.1]heptan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-6-4-7-2-1-5(6)3-7/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUPTWCEWSUXQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC1C(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931311 | |

| Record name | 1-Azabicyclo[2.2.1]heptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142034-92-2, 21473-16-5 | |

| Record name | 1-Azabicyclo[2.2.1]heptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

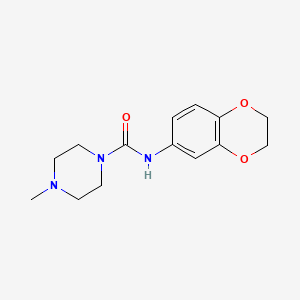

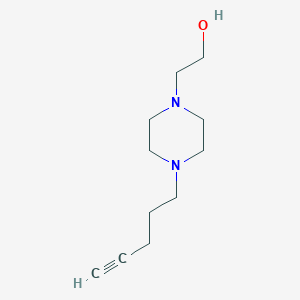

![4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2535172.png)

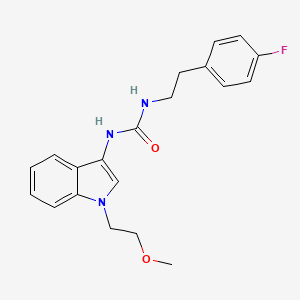

![N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide](/img/structure/B2535177.png)

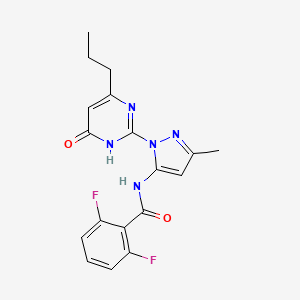

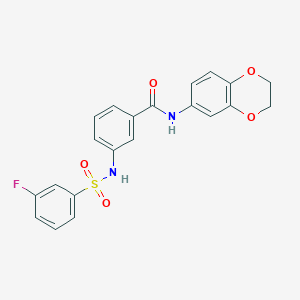

![(E)-ethyl 1-cyclohexyl-2-(isonicotinoylimino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2535182.png)

![4-fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide](/img/structure/B2535187.png)

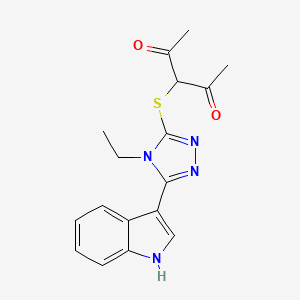

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2535190.png)